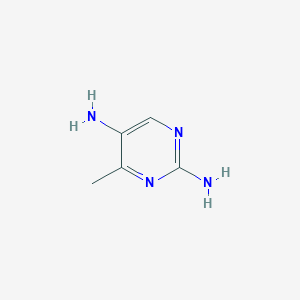

4-Methylpyrimidine-2,5-diamine

Vue d'ensemble

Description

“4-Methylpyrimidine-2,5-diamine” is a chemical compound . It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicine and health sciences .

Synthesis Analysis

There are several synthetic approaches for creating pharmacologically active decorated diazines, including pyrimidines . A recent study discussed the synthesis of anisole containing 2,4,5,6-tetrasubstituted pyrimidines . Another study focused on the synthesis of 2,4-diaminopyrimidine core-based derivatives .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .

Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not clearly mentioned in the retrieved papers .

Applications De Recherche Scientifique

Antiviral Activity

4-Methylpyrimidine-2,5-diamine derivatives, specifically 2,4-diamino-6-hydroxypyrimidines substituted at position 5, have been explored for their potential antiviral activities. While these compounds showed limited efficacy against DNA viruses like herpes simplex virus and cytomegalovirus, certain 5-substituted derivatives exhibited significant inhibition of retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Notably, the 5-methyl derivative demonstrated potent anti-HIV activity, though it was also cytostatic to certain cell cultures, suggesting a need for further investigation into its therapeutic window (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Inhibition of Dihydrofolate Reductase

New 2,4-diaminopyrimidines, including 4-methyl variants, have been synthesized to assess their antifolate activity in inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis. These compounds showed competitive inhibition of the enzyme, indicating their potential as therapeutic agents against diseases that involve rapid cell division, such as certain cancers. The structural requirements for effective inhibition were explored, highlighting the importance of specific substituents on the pyrimidine ring for optimal activity (Kavai, Mead, Drobníak, & Zakrzewski, 1975).

Chemical Synthesis and Reactivity

The reactivity of dibromopyridines, including those related to this compound, has been studied to understand their behavior in chemical synthesis. For example, the amination of dibromopyridines can lead to various diaminopyridines or related structures, providing insight into the synthesis pathways of complex pyrimidine derivatives. These studies contribute to the broader understanding of pyrimidine chemistry and its applications in medicinal chemistry (Streef & Hertog, 2010).

Complexation and Electrochemical Studies

The complexation reactions of this compound derivatives with metals, such as Ni and Co, have been investigated, leading to the synthesis of new complexes. These studies not only expand the understanding of the coordination chemistry of pyrimidine derivatives but also explore their electrochemical properties, which can be relevant for applications in catalysis and materials science (Beloglazkina et al., 2005).

Hematological Effects

Research into the hematological effects of certain 2,4-diaminopyrimidines, including those related to this compound, has revealed their potential impact on folic acid metabolism. These studies are crucial for understanding the therapeutic and toxicological profiles of pyrimidine derivatives, particularly in the context of antifolate therapies (Hamilton et al., 1954).

Mécanisme D'action

Target of Action

4-Methylpyrimidine-2,5-diamine, a pyrimidine derivative, primarily targets the Dihydrofolate reductase (dfrB) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units required in the biosynthesis of nucleotides and amino acids .

Mode of Action

The compound interacts with its target, Dihydrofolate reductase, by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of tetrahydrofolate. The disruption of this pathway can lead to the inhibition of DNA, RNA, and protein synthesis, which can have significant effects on cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting Dihydrofolate reductase, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . This disruption can lead to downstream effects such as the inhibition of DNA, RNA, and protein synthesis .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Dihydrofolate reductase by this compound leads to the disruption of tetrahydrofolate synthesis . This disruption can inhibit the synthesis of DNA, RNA, and proteins, potentially leading to cell death . Therefore, the compound could have potential applications in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Safety and Hazards

Orientations Futures

PET molecular imaging is emerging, emphasizing the unique capabilities of PET molecular imaging to constantly adapt to emerging oncological challenges . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

Analyse Biochimique

Biochemical Properties

4-Methylpyrimidine-2,5-diamine participates in several biochemical reactions. It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the metabolism of thiamine, a vital nutrient. Additionally, this compound can act as a substrate for various other enzymes, influencing metabolic pathways and cellular functions.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as dihydrofolate reductase, inhibiting their activity and affecting the folate metabolism pathway . This inhibition can lead to reduced DNA synthesis and repair, ultimately influencing cell growth and survival. Additionally, this compound can interact with other proteins and nucleic acids, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruption of metabolic pathways and induction of apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminopyrimidine aminohydrolase, which plays a role in thiamine metabolism . This interaction can influence the levels of metabolites and metabolic flux within cells. Additionally, this compound can affect other metabolic pathways, including those involved in nucleotide synthesis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, ultimately affecting cellular processes and metabolic pathways.

Propriétés

IUPAC Name |

4-methylpyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)2-8-5(7)9-3/h2H,6H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPGPNNQAKAUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

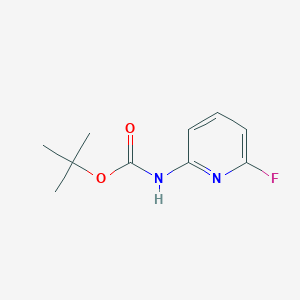

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)

![2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3164356.png)